molecular formula C8H6N2O4 B181034 6-Nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-87-1

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B181034
CAS RN: 81721-87-1
M. Wt: 194.14 g/mol
InChI Key: UNYXDJBNODSRRC-UHFFFAOYSA-N
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Description

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C8H6N2O4 .


Molecular Structure Analysis

The molecular structure of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one consists of a benzene ring fused with a 1,4-oxazin-3-one ring. The benzene ring carries a nitro group at the 6-position . The molecular weight of this compound is 194.14 g/mol .


Physical And Chemical Properties Analysis

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a solid compound . It has a melting point of 236-240 °C . The compound has a molecular weight of 194.14 g/mol .

Scientific Research Applications

  • Synthesis of Herbicides : 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, a derivative of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, is a key intermediate in the synthesis of the herbicide flumioxazin. This synthesis involves hydrogenation of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst (Y. Hai & Liao Wen-wen, 2006).

  • Pharmaceuticals and Antifungal Applications : A study on 2H-1,4-benzoxazin-3(4H)-one derivatives found several compounds displaying moderate to significant antifungal activity. This suggests their potential use in pharmaceutical applications, particularly in addressing agricultural fungal pathogens (M. Śmist, H. Kwiecień, & M. Krawczyk, 2016).

  • Hair Colorant Research : Research on the synthesis and characterization of 3-arylamino-7-nitro-2H-1,4-benzoxazines, derived from 7-nitro-2H-1,4-benzoxazin-3(4H)-one, indicates their potential as hair colorants (H. Hartmann, Roxana Barbieru, W. Grahn, D. Pratt, & P. Jones, 2004).

  • Natural Herbicide Models : The compounds of the 1,4-benzoxazin-3(4H)-one class, including 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, have shown potential as leads for natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects (F. A. Macias, D. Marín, A. Oliveros-Bastidas, & J. Molinillo, 2009).

  • Anticonvulsant Agents : Derivatives of 2H-1,4-benzoxazin-3(4H)-one, such as 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, have been synthesized and evaluated for their anticonvulsant activities, showing potential for development into new anticonvulsant drugs (Zhongyuan Piao, Liping Guan, Li‐Ming Zhao, H. Piao, & Zhe-Shan Quan, 2008).

  • Auxin-Inhibiting Substances in Plants : Chemical studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one, such as DIMBOA, have been linked to the production of auxin-inhibiting substances in plants like maize (S. Kosemura, S. Yamamura, T. Anai, & K. Hasegawa, 1994).

properties

IUPAC Name

6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYXDJBNODSRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377093
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

CAS RN

81721-87-1
Record name 6-Nitro-4H-benzo[1,4]oxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81721-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID10377093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

A suspension of 2-amino4-nitrophenol (7.7 g, 50 mmol) was prepared in 125 mL chloroform. To this suspension was added benzyltriethylammonium chloride (11.4 g, 50 mmol) and sodium bicarbonate (16.80 g, 200 mmol) and the suspension cooled in an ice bath. A solution of chloroacetyl chloride (4.8 mL, 60 mmol) in chloroform (10 mL) was added. The solution was stirred overnight at room temperature, then refluxed for 3 hours and again let sit overnight at room temperature. The solvent was removed under vacuum and water was added to the residue. The solid was filtered, washed with water, and recrystallized from ethanol. The recrystallized solid was filtered and washed with cold ethanol and then dried, to yield 6-nitro-4-H-benzo[1,4]oxazin-3-one as a solid product. Some additional product precipitated from the ethanol filtrate as a second crop and was recovered by filtration.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
11.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 10.6 g (182 mmol) of potassium fluoride and 55 ml of anhydrous dimethylformamide was added 7.76 ml (72 mmol) of ethyl bromoacetate and the reaction mixture was stirred at room temperature for 15 minutes. Then 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol was added and the reaction mixture was heated to 55° C. for 6 hours. The reaction mixture was cooled slowly to room temperature, stirred for 12 hours and poured onto 300 ml ice. The solid which formed was filtered off, washed with water and dried (20-50 Torr, 50° C., 16 hrs). The resulting orange solid was taken up in 100 ml EtOAc and 100 ml H20. The aqueous layer was extracted with EtOAc (2×100 ml). The organic layers were then combined and washed with water (3×150 ml) and 10% HCl and dried (MgSO4). The solvent was removed in vacuo and the resulting solid was recrystallized from ethylene dichloride to yield 3.6 g (27% yield) of 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid, m.p. 221°-223° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step Two
Quantity
10.79 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-Amino-4-nitro phenol (6.0 g, 38.93 mmol) in methylene chloride (200 ml) was cooled to 0° C. Triethyl amine (16.3 ml, 116.9 mmol) was added followed by chloroacetyl chloride (3.42 ml, 42.8 mmol) portionwise. The mixture was stirred at room temperature for 18 hours, then diluted with methylene chloride. The organic phase was washed with water, dried over MgSO4, filtered and concentrated under reduced pressure to give 7.5 g of 6-nitro-4H-benzo[1,4]oxazin-3-one as a solid, 100%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
3.42 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

At 0° C., chloroacetyl chloride (8.75 mL, 0.11 mol) was added dropwise to a mixture of 4-nitro-2-aminophenol (15.4 g, 0.1 mol), benzyltrimethylammonium chloride (18.6 g, 0.1 mol) and NaHCO3 (42 g, 0.5 mol) in chloroform (350 ml) over a period of 30 min. After addition, the reaction mixture was stirred at 0° C. for 1 h, then at 50° C. overnight. The solvent was removed under reduced pressure and the residue was treated with water (50 ml). The solid was collected via filtration, washed with water and recrystallized from ethanol to provide 6-nitro-4H-benzo[1,4]oxazin-3-one as a pale yellow solid (8 g, 41%).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Using 2-amino-4-nitrophenol (10 g, 65 mmol), triethylamine (11.7 mL, 84 mmol) and chloroacetyl chloride (5.4 mL, 68 mmol) in THF (150 mL) followed by sodium hydride (5.2 g of a 60% suspension in oil, 130 mmol) to yield the title compound as a grey solid (5 g, 33%). δH (DMSO-d6) 4.78 (2H, s), 7.15 (1H, d, J 8.9 Hz), 7.74 (1H, d, J 2.4 Hz), 7.84 (1H, dd, J 8.9, 2.6 Hz), 11.09 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
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6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Citations

For This Compound
3
Citations
N Zidar, D Kikelj - Tetrahedron, 2008 - Elsevier
3,4-Dihydro-1,4-benzoxazin-2-one was prepared for the first time by catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one. A simple and efficient synthesis of 4-benzyl- …
Number of citations: 25 www.sciencedirect.com
M Anderluh, J Cesar, P Štefanič, D Kikelj… - European journal of …, 2005 - Elsevier
New platelet glycoprotein IIb/IIIa (GP IIb/IIIa, integrin α IIb β 3 ) antagonists were prepared on a 2H-1,4-benzoxazine-3(4H)-one scaffold. Their anti-aggregatory activities in human …
Number of citations: 44 www.sciencedirect.com
LM Gaster, FE Blaney, S Davies… - Journal of medicinal …, 1998 - ACS Publications
5-HT 1 receptors are members of the G-protein-coupled receptor superfamily and are negatively linked to adenylyl cyclase activity. The human 5-HT 1B and 5-HT 1D receptors (…
Number of citations: 94 pubs.acs.org

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